6,7-Dimethylquinoxaline-2,3-dione

Descripción

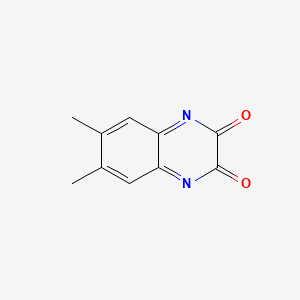

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C10H8N2O2 |

|---|---|

Peso molecular |

188.18 g/mol |

Nombre IUPAC |

6,7-dimethylquinoxaline-2,3-dione |

InChI |

InChI=1S/C10H8N2O2/c1-5-3-7-8(4-6(5)2)12-10(14)9(13)11-7/h3-4H,1-2H3 |

Clave InChI |

SMPHKEVCIMXIEK-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=NC(=O)C(=O)N=C2C=C1C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6,7-Dimethylquinoxaline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Significance

6,7-Dimethylquinoxaline-2,3-dione is a heterocyclic organic compound belonging to the quinoxalinedione class. This class of molecules has garnered significant interest in the fields of neuroscience and medicinal chemistry due to their activity as antagonists of ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] This antagonistic activity makes them valuable research tools for studying glutamatergic neurotransmission and potential therapeutic agents for neurological conditions characterized by excitotoxicity, such as epilepsy and ischemic brain injury.

Physicochemical Properties

While specific experimental data for this compound is not widely published, the properties of the closely related 6-methyl-1,4-dihydro-quinoxaline-2,3-dione provide valuable insights. The introduction of a second methyl group at the 7-position is expected to slightly increase the molecular weight and may influence properties such as melting point and solubility.

Table 1: Physicochemical and Spectroscopic Data for 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione [3]

| Property | Value |

| Molecular Formula | C9H8N2O2 |

| Molecular Weight | 176.17 g/mol |

| ¹H NMR (400 MHz, DMSO-d6) | δ = 2.21 (s, 3H), 6.78 (d, 1H), 7.22 (s, 1H), 7.51 (d, 1H), 10.11 (m, 2H) |

| ¹³C NMR (100 MHz, DMSO-d6) | δ = 21.2, 117.5, 119.3, 123.7, 127.3, 131.2, 135.7, 156.5 |

| Mass Spectrum (m/z) | 176.0 (M+) |

Synthesis of this compound

A facile and environmentally friendly one-pot synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives has been reported, which can be adapted for the synthesis of the 6,7-dimethyl analogue.[3][4] This method involves the condensation of the appropriately substituted o-phenylenediamine with an oxalate derivative.

Experimental Protocol: Synthesis via Solid-State Grinding

This protocol is adapted from a general method for the synthesis of quinoxaline-2,3-diones.[3]

Materials:

-

4,5-Dimethyl-1,2-phenylenediamine

-

Oxalic acid dihydrate

-

Mortar and pestle

-

Diethyl ether

Procedure:

-

In a mortar, combine equimolar amounts of 4,5-dimethyl-1,2-phenylenediamine and oxalic acid dihydrate.

-

Grind the mixture at room temperature in an open atmosphere. The reaction progress can be monitored by observing a change in the physical state of the mixture.

-

Continue grinding for the appropriate amount of time to ensure the reaction goes to completion.

-

Upon completion, the solid product is washed several times with diethyl ether to remove any unreacted starting materials.

-

The resulting solid, this compound, is then dried.

This solvent-free method offers a green and efficient route to the desired product, often in high yield.[3]

Biological Activity and Mechanism of Action

6,7-Disubstituted quinoxaline-2,3-diones are recognized as competitive antagonists of the AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors.[1] These receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system.[5]

AMPA Receptor Antagonism

The binding of the excitatory neurotransmitter glutamate to the AMPA receptor triggers the opening of its ion channel, leading to an influx of sodium ions (and in some cases, calcium ions) into the postsynaptic neuron.[5] This influx causes depolarization of the neuronal membrane, propagating the nerve impulse.

This compound, as a competitive antagonist, is believed to bind to the same site on the AMPA receptor as glutamate. However, its binding does not induce the conformational change necessary for channel opening. By occupying the glutamate binding site, it prevents glutamate from activating the receptor, thereby inhibiting the downstream signaling cascade.

The following diagram illustrates the proposed mechanism of action:

Caption: Competitive antagonism of the AMPA receptor by this compound.

Quantitative Biological Data

Studies on N-substituted derivatives of this compound have provided quantitative data on their antagonist properties at the AMPA receptor. For instance, the S- and R-isomers of 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-dimethylquinoxaline-2,3-dione displayed the following activities in binding and functional assays:[1]

Table 2: Biological Activity of N-Substituted this compound Derivatives [1]

| Compound | Binding Assay IC₅₀ (µM) | Functional Assay EC₅₀ (µM) |

| S-isomer | 22 | 300 |

| R-isomer | 51 | 290 |

These values indicate that the methyl substitutions at the 6 and 7 positions result in compounds with antagonist properties.

Experimental Workflows

The investigation of this compound and its analogs typically involves a series of interconnected experimental stages, from initial synthesis to biological evaluation.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of quinoxaline-2,3-dione derivatives.

Caption: A generalized experimental workflow for the development of quinoxaline-2,3-dione based compounds.

This comprehensive guide provides a foundational understanding of the basic properties, synthesis, and biological activity of this compound, equipping researchers and drug development professionals with the necessary knowledge to explore its potential further.

References

- 1. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. AMPA receptor - Wikipedia [en.wikipedia.org]

6,7-Dimethylquinoxaline-2,3-dione: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline-2,3-diones are a well-established class of heterocyclic compounds demonstrating significant activity within the central nervous system. While a large body of research has focused on derivatives such as the potent glutamate receptor antagonists DNQX and NBQX, the specific compound 6,7-Dimethylquinoxaline-2,3-dione serves as a foundational structure for understanding the broader class. This technical guide synthesizes the available data on the mechanism of action of this compound and its closely related analogs. The primary mechanism elucidated for this class of compounds is the competitive antagonism of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Furthermore, certain derivatives exhibit activity at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. Emerging research also points towards alternative mechanisms, such as kinase inhibition, for structurally related compounds. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Glutamate Receptor Antagonism

The principal mechanism of action for the quinoxaline-2,3-dione scaffold is the competitive antagonism of non-NMDA type ionotropic glutamate receptors.[1] Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors are crucial for mediating fast synaptic transmission.

Antagonism of AMPA and Kainate Receptors

Quinoxaline-2,3-diones, including derivatives of the 6,7-dimethylated parent compound, have been shown to competitively bind to AMPA and kainate receptors.[2] This binding prevents the endogenous ligand, glutamate, from activating these receptors, thereby inhibiting the influx of cations (primarily Na⁺ and Ca²⁺) into the post-synaptic neuron. This action effectively dampens excitatory neurotransmission.

The antagonistic properties of these compounds make them valuable tools in neuroscience research for dissecting the roles of AMPA and kainate receptors in various physiological and pathological processes.[1] Moreover, this mechanism underlies their neuroprotective and anticonvulsant activities observed in preclinical models.[3]

Interaction with the NMDA Receptor Glycine Site

While the primary targets are AMPA and kainate receptors, some quinoxaline-2,3-dione derivatives, such as 6,7-dinitroquinoxaline-2,3-dione (DNQX) and 6,7-dichloroquinoxaline-2,3-dione (DCQX), have also been shown to interact with the strychnine-insensitive glycine co-agonist site on the NMDA receptor complex.[4][5][6] Glycine binding is a prerequisite for glutamate-mediated activation of the NMDA receptor. By acting as antagonists at this site, these compounds can produce an unsurmountable blockade of NMDA receptor responses.[6] This dual-action profile contributes to their potent effects on excitatory neurotransmission.

Alternative Mechanism of Action: Kinase Inhibition

Recent research has broadened the pharmacological profile of the 6,7-dimethylquinoxaline scaffold. Studies on Schiff base derivatives of 6,7-dimethylquinoxaline have demonstrated selective kinase inhibition.[7][8] Specifically, certain analogs have been identified as potent and selective inhibitors of Glycogen Synthase Kinase 3β (GSK3β), a key enzyme implicated in the hyperphosphorylation of Tau protein in Alzheimer's disease.[7][8] This suggests that while the dione moiety is central to glutamate receptor antagonism, modifications of the quinoxaline core can shift the primary mechanism of action towards the inhibition of intracellular signaling cascades.

Quantitative Data on Receptor Affinity and Potency

Direct quantitative data for this compound is limited in the public domain. However, extensive research on its N-substituted and 6,7-substituted analogs provides valuable insight into the structure-activity relationship of this class of compounds. The following tables summarize key binding affinity (IC₅₀) and functional potency (EC₅₀) data for relevant quinoxaline-2,3-dione derivatives.

| Compound | Receptor Target | Assay Type | IC₅₀ (µM) | Reference |

| 1-(2'-amino-2'-carboxyethyl)-6,7-dimethyl-quinoxaline-2,3-dione (S-isomer) | AMPA | Binding Assay | 51 | [2] |

| 1-(2'-amino-2'-carboxyethyl)-6,7-dimethyl-quinoxaline-2,3-dione (R-isomer) | AMPA | Binding Assay | 22 | [2] |

| DNQX (6,7-dinitroquinoxaline-2,3-dione) | AMPA | Binding Assay | 0.74 | [2] |

| 1-(2'-amino-2'-carboxyethyl)-quinoxaline-2,3-dione (QXAA, S-isomer) | AMPA | Binding Assay | 0.23 | [2] |

| AMPA | AMPA | Binding Assay | 0.012 | [2] |

| CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) | AMPA | Binding Assay | 0.3 | [9] |

| CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) | Kainate | Binding Assay | 1.5 | [9] |

| CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) | NMDA (Glycine Site) | Binding Assay | 25 | [9] |

Table 1: Inhibitory Concentration (IC₅₀) of Quinoxaline-2,3-dione Derivatives in Radioligand Binding Assays.

| Compound | Receptor Target | Assay Type | EC₅₀ (µM) | Reference |

| 1-(2'-amino-2'-carboxyethyl)-6,7-dimethyl-quinoxaline-2,3-dione (S-isomer) | AMPA | Functional Assay | 290 (Antagonist) | [2] |

| 1-(2'-amino-2'-carboxyethyl)-6,7-dimethyl-quinoxaline-2,3-dione (R-isomer) | AMPA | Functional Assay | 300 (Antagonist) | [2] |

| 1-(2'-amino-2'-carboxyethyl)-quinoxaline-2,3-dione (QXAA, S-isomer) | AMPA | Functional Assay | 3 (Agonist) | [2] |

| DNQX (6,7-dinitroquinoxaline-2,3-dione) | AMPA | Functional Assay | 30 (Antagonist) | [2] |

| AMPA | AMPA | Functional Assay | 11 (Agonist) | [2] |

Table 2: Effective Concentration (EC₅₀) of Quinoxaline-2,3-dione Derivatives in Functional Assays.

Experimental Protocols

The characterization of the mechanism of action of this compound and its analogs relies on a combination of biochemical and electrophysiological assays.

Radioligand Binding Assays

These assays are employed to determine the affinity of a compound for a specific receptor.

-

Objective: To quantify the binding of the test compound to AMPA, kainate, or NMDA receptors.

-

Methodology:

-

Membrane Preparation: Synaptic membranes are prepared from rodent brain tissue (e.g., cerebral cortex).[4]

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]AMPA for AMPA receptors, [³H]kainate for kainate receptors, or [³H]glycine for the NMDA receptor glycine site) and varying concentrations of the unlabeled test compound.[2][4]

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

-

Electrophysiological Recordings

Electrophysiology is used to assess the functional consequences of compound binding on neuronal activity.

-

Objective: To determine if the compound acts as an antagonist, agonist, or modulator of receptor function.

-

Methodology:

-

Preparation: In vitro brain slices (e.g., hippocampal slices) or cultured neurons are prepared.

-

Recording: Whole-cell patch-clamp or extracellular field potential recordings are performed on individual neurons.

-

Drug Application: A known agonist (e.g., glutamate or AMPA) is applied to elicit a baseline electrical response (e.g., an excitatory postsynaptic current, EPSC).

-

Test Compound Application: The test compound is then co-applied with the agonist to observe any change in the electrical response. A reduction in the agonist-induced current indicates antagonism.

-

Data Analysis: Dose-response curves are generated to calculate the EC₅₀ or IC₅₀ of the test compound.

-

Kinase Inhibition Assays

These assays are used to evaluate the effect of a compound on the activity of a specific kinase.

-

Objective: To measure the inhibition of a target kinase (e.g., GSK3β) by the test compound.

-

Methodology:

-

Reaction Setup: The purified kinase is incubated with its specific substrate, ATP (often radiolabeled with ³²P or ³³P), and varying concentrations of the test compound in a suitable reaction buffer.[7][8]

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

-

Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of the radiolabel into the substrate or by using phosphorylation-specific antibodies in an ELISA-based format.

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the concentration of the test compound.

-

Visualizations

Signaling Pathways and Mechanisms

Caption: Antagonism of Glutamate Receptors by Quinoxaline-2,3-diones.

Experimental Workflows

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

The mechanism of action for this compound and its analogs is primarily centered on the competitive antagonism of AMPA and kainate receptors. This activity is responsible for their observed neuroprotective and anticonvulsant effects. Additionally, the ability of some derivatives to block the glycine co-agonist site of the NMDA receptor enhances their inhibitory effect on excitatory neurotransmission. The emerging role of the 6,7-dimethylquinoxaline scaffold in kinase inhibition opens new avenues for therapeutic development, particularly in the context of neurodegenerative diseases like Alzheimer's. Further research is warranted to fully elucidate the specific binding kinetics and functional effects of the parent compound, this compound, and to explore the therapeutic potential of its diverse derivatives.

References

- 1. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6,7-Dichloroquinoxaline-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6,7-Dinitro-quinoxaline-2,3-dion and 6-nitro,7-cyano-quinoxaline-2,3-dion antagonise responses to NMDA in the rat spinal cord via an action at the strychnine-insensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Antagonism of synaptic potentials in ventral horn neurones by 6-cyano-7-nitroquinoxaline-2,3-dione: a study in the rat spinal cord in vitro - PMC [pmc.ncbi.nlm.nih.gov]

6,7-Dimethylquinoxaline-2,3-dione: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 6,7-Dimethylquinoxaline-2,3-dione, a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. This document outlines its chemical structure, IUPAC name, synthesis protocols, and known pharmacological activities, with a focus on its role as a glutamate receptor antagonist.

Chemical Identity and Structure

This compound is a derivative of quinoxaline, characterized by two methyl groups substituted at the 6 and 7 positions of the bicyclic core structure, and two ketone groups at the 2 and 3 positions. The presence of the dione functionality leads to tautomerism, with the compound existing predominantly in the 1,4-dihydro form.

IUPAC Name: 6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione[1]

Chemical Formula: C₁₀H₁₀N₂O₂

Molecular Weight: 190.20 g/mol [1]

SMILES: Cc1cc2NC(=O)C(=O)Nc2cc1C[1]

InChIKey: HRVPYGLZESQRKK-UHFFFAOYSA-N[1]

The chemical structure of this compound is presented below:

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol [1] |

| LogP | 1.34[1] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the condensation of a substituted o-phenylenediamine with an oxalate derivative.[2] A general experimental protocol is detailed below.

Reaction Scheme:

4,5-Dimethyl-1,2-phenylenediamine + Diethyl Oxalate → 6,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione + Ethanol

Experimental Protocol:

-

Reactant Preparation: A solution of 4,5-dimethyl-1,2-phenylenediamine is prepared in a suitable solvent, such as ethanol.

-

Condensation Reaction: Diethyl oxalate is added to the solution of 4,5-dimethyl-1,2-phenylenediamine. The mixture is then heated to reflux. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, the mixture is cooled to room temperature, which typically results in the precipitation of the product.

-

Purification: The crude product is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and soluble impurities, and then dried under vacuum. Further purification can be achieved by recrystallization.

A facile method for the synthesis of quinoxaline-2,3-diones involves the rotary evaporation of 1,2-diamino aromatic compounds in diethyl oxalate at 50-80 °C and 20 mbar, leading to the formation of the product as a precipitate.[3]

Pharmacological Activity and Mechanism of Action

Quinoxaline-2,3-diones are a well-established class of competitive antagonists for non-NMDA ionotropic glutamate receptors, namely the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors.[4] Methyl substitutions at the 6 and 7 positions have been shown to result in compounds with antagonist properties.[5]

The primary mechanism of action for this compound is the inhibition of excitatory neurotransmission mediated by glutamate. By binding to AMPA and kainate receptors on the postsynaptic membrane, the compound prevents the binding of glutamate, thereby blocking the influx of cations (primarily Na⁺ and Ca²⁺) into the neuron. This leads to a reduction in neuronal depolarization and subsequent propagation of the nerve impulse.

Derivatives of 6,7-disubstituted quinoxaline-2,3-diones have been found to antagonize the specific binding and functional responses to both AMPA and kainic acid.[5]

Signaling Pathway Diagram

The following diagram illustrates the antagonistic action of this compound on glutamatergic signaling.

References

- 1. 6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione [stenutz.eu]

- 2. Quinoxalinedione - Wikipedia [en.wikipedia.org]

- 3. mdpi.org [mdpi.org]

- 4. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of 6,7-Dimethylquinoxaline-2,3-dione: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 6,7-Dimethylquinoxaline-2,3-dione in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize this compound in their work. Due to the limited availability of direct quantitative solubility data for this compound, this guide presents solubility information for the parent compound, quinoxaline-2,3-dione, to serve as a valuable reference point. Furthermore, detailed experimental protocols for determining the solubility of sparingly soluble compounds are provided to enable researchers to ascertain precise values for their specific applications.

Quantitative Solubility Data

| Compound | Solvent | Temperature (°C) | pH | Solubility |

| Quinoxaline-2,3-dione | Aqueous Buffer | Not Specified | 7.4 | >24.3 µg/mL[1] |

| This compound | DMSO | Not Available | Not Applicable | Data Not Available |

| This compound | Water | Not Available | Not Applicable | Data Not Available |

Note: The provided value for quinoxaline-2,3-dione indicates a lower limit, suggesting the actual solubility may be higher. It is crucial for researchers to experimentally determine the solubility of this compound for their specific experimental conditions.

Experimental Protocol for Solubility Determination of Sparingly Soluble Compounds

The following is a generalized, yet detailed, protocol for determining the thermodynamic solubility of a sparingly soluble organic compound like this compound. This method is based on the shake-flask technique, which is considered the gold standard for solubility measurements.[2]

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Deionized water, high-purity

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution with the analysis solvent.

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent (DMSO or water) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. For sparingly soluble compounds, this can range from 24 to 72 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC.

-

Determine the concentration of this compound in the sample by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in units of mg/mL, µg/mL, or mol/L.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a compound.

Biological Context: Antagonism of AMPA Receptors

Quinoxaline-2,3-dione and its derivatives are well-documented as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3][4][5] The AMPA receptor is a key ionotropic glutamate receptor in the central nervous system, mediating fast excitatory neurotransmission. Its dysregulation is implicated in various neurological disorders. The antagonistic action of quinoxaline-2,3-diones at the AMPA receptor makes them valuable research tools and potential therapeutic agents.

The binding of an agonist, such as glutamate, to the AMPA receptor triggers a conformational change that opens its associated ion channel, allowing the influx of cations like Na+ and Ca2+. This influx leads to depolarization of the neuronal membrane and the propagation of an excitatory signal. Quinoxaline-2,3-dione antagonists competitively bind to the same site as glutamate, thereby preventing receptor activation and inhibiting the downstream signaling cascade.

AMPA Receptor Signaling Pathway

References

- 1. 2,3-Dihydroxyquinoxaline | C8H6N2O2 | CID 27491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. Optical control of AMPA receptors using a photoswitchable quinoxaline-2,3-dione antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

6,7-Dimethylquinoxaline-2,3-dione (NBQX): A Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of 6,7-Dimethylquinoxaline-2,3-dione, a compound commonly known in scientific literature as NBQX. This document details its interaction with various neurotransmitter receptors, focusing on the ionotropic glutamate receptors. Included are summaries of quantitative binding data, detailed experimental protocols for key binding assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound, or NBQX, is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] Its ability to block these excitatory neurotransmitter receptors has made it a valuable tool in neuroscience research and a subject of interest in the development of therapeutic agents for neurological disorders characterized by excessive glutamate transmission, such as epilepsy and neurodegenerative diseases. This guide serves as a detailed resource for understanding the specific binding characteristics of NBQX.

Quantitative Receptor Binding Data

The binding affinity of NBQX has been characterized in numerous studies using various experimental paradigms. The following tables summarize the key quantitative data, including inhibitory constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values, for its interaction with AMPA and kainate receptors, as well as its selectivity over the N-methyl-D-aspartate (NMDA) receptor.

| Receptor Subtype | Ligand | Kᵢ (nM) | Test System | Reference |

| AMPA | NBQX | 63 | Rat cortex mRNA-injected Xenopus oocytes | [2] |

| Kainate | NBQX | 78 | Rat cortex mRNA-injected Xenopus oocytes | [2] |

| NMDA (glycine site) | NBQX | >100,000 | Rat whole brain membrane | [3] |

Table 1: Inhibitory Constants (Kᵢ) of NBQX for Ionotropic Glutamate Receptors. This table presents the Kᵢ values of NBQX, indicating its high affinity for AMPA and kainate receptors and negligible affinity for the glycine binding site on the NMDA receptor.

| Receptor Subtype | Ligand | IC₅₀ (µM) | Test System | Reference |

| AMPA | NBQX | 0.15 | Not specified | |

| Kainate | NBQX | 4.8 | Not specified | |

| AMPA | NBQX | 0.90 | Rat hippocampal slices | [2] |

| Kainate (GluK1) | NBQX | 25 | HEK293 cells expressing GluK1 | [1] |

| Kainate (GluK2) | NBQX | 21 | Not specified | [1] |

Table 2: Half-Maximal Inhibitory Concentrations (IC₅₀) of NBQX. This table provides IC₅₀ values, further quantifying the antagonist potency of NBQX at AMPA and various kainate receptors.

Experimental Protocols

The determination of receptor binding affinity is crucial for characterizing the pharmacological profile of a compound like NBQX. Radioligand binding assays are a standard and powerful method for these investigations.

Competitive Radioligand Binding Assay for AMPA Receptors using [³H]AMPA

This protocol outlines a typical procedure for a competitive binding assay to determine the affinity of a test compound (e.g., NBQX) for the AMPA receptor using radiolabeled [³H]AMPA.

Materials:

-

Membrane Preparation: Synaptic membranes prepared from rat cerebral cortex.

-

Radioligand: [³H]AMPA (specific activity ~50-80 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 1 mM L-glutamate.

-

Test Compound: NBQX or other compounds of interest at various concentrations.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For quantifying radioactivity.

-

Scintillation Fluid: Appropriate for aqueous samples.

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the synaptic membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of [³H]AMPA (final concentration ~5-10 nM), 50 µL of assay buffer, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of [³H]AMPA, 50 µL of 1 mM L-glutamate, and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of [³H]AMPA, 50 µL of the test compound at various concentrations, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 4°C for 1 hour to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Signaling Pathways

NBQX exerts its effects by blocking the signaling pathways initiated by the activation of AMPA and kainate receptors. These receptors are ligand-gated ion channels, but they can also engage in metabotropic-like signaling cascades.

AMPA Receptor Signaling

Activation of AMPA receptors by glutamate leads to a rapid influx of sodium ions (and in the absence of the GluA2 subunit, calcium ions), causing depolarization of the postsynaptic membrane. Beyond this primary ionotropic function, AMPA receptors can also initiate intracellular signaling cascades. One such pathway involves the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). Akt can then phosphorylate and activate the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.[4][5] This pathway is implicated in synaptic plasticity.

Kainate Receptor Signaling

Similar to AMPA receptors, kainate receptors are ionotropic glutamate receptors that conduct sodium and potassium ions. However, they also exhibit metabotropic functions by coupling to G-proteins.[6][7] This G-protein activation can lead to the modulation of second messenger systems and downstream effectors, such as protein kinases, which can influence neurotransmitter release and neuronal excitability. The precise G-protein subtypes and subsequent signaling cascades can vary depending on the specific kainate receptor subunit composition and the neuronal context.

Conclusion

This compound (NBQX) is a high-affinity antagonist of AMPA and kainate receptors, demonstrating significant selectivity over NMDA receptors. Its well-characterized binding profile makes it an indispensable tool for elucidating the physiological and pathological roles of these ionotropic glutamate receptors. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working in this area. Further investigation into the subunit-specific binding affinities and the intricacies of the downstream signaling pathways will continue to refine our understanding of glutamatergic neurotransmission and its modulation.

References

- 1. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M1 muscarinic receptors regulate the phosphorylation of AMPA receptor subunit GluA1 via a signaling pathway linking cAMP-PKA and PI3K-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kainate receptor - Wikipedia [en.wikipedia.org]

- 5. NBQX | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Frontiers | Non-canonical Mechanisms of Presynaptic Kainate Receptors Controlling Glutamate Release [frontiersin.org]

- 7. researchgate.net [researchgate.net]

In Silico Modeling of 6,7-Dimethylquinoxaline-2,3-dione Receptor Interaction: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline-2,3-diones represent a significant class of compounds targeting ionotropic glutamate receptors, crucial mediators of fast excitatory synaptic transmission in the central nervous system. This technical guide provides an in-depth exploration of the in silico methodologies used to characterize the interaction between a specific derivative, 6,7-Dimethylquinoxaline-2,3-dione, and its primary receptor targets. We detail the computational and experimental protocols, present quantitative interaction data, and visualize the associated workflows and signaling pathways to offer a comprehensive resource for researchers in neuroscience and drug discovery.

Introduction: The Quinoxalinedione Scaffold

Quinoxalinediones are well-established competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of glutamate receptors.[1][2] Compounds like 6,7-dinitroquinoxaline-2,3-dione (DNQX) and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) have been instrumental in characterizing the physiological roles of these receptors.[1][3][4][5][6] The 6,7-dimethyl substitution on the quinoxaline ring modifies the electronic and steric properties of the molecule, influencing its binding affinity and selectivity. Understanding this interaction at an atomic level is paramount for the rational design of novel therapeutics targeting glutamate receptor dysregulation in various neurological disorders.

In silico techniques, such as molecular docking and molecular dynamics simulations, provide powerful tools to predict and analyze the binding modes, affinities, and dynamic behavior of ligands like this compound within the receptor's binding pocket.[7][8][9] These computational approaches, when validated by experimental data, accelerate the drug discovery process by identifying key molecular interactions and guiding lead optimization.

Receptor Targets and Mechanism of Action

The primary physiological targets for this compound and its analogs are the AMPA- and kainate-sensitive ionotropic glutamate receptors. These receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the brain.

-

AMPA Receptors (AMPARs): Crucial for synaptic plasticity, learning, and memory.

-

Kainate Receptors (KARs): Involved in both pre- and postsynaptic modulation of neurotransmitter release and neuronal excitability.

Additionally, some quinoxalinedione derivatives have been shown to interact with the glycine co-agonist binding site on the N-methyl-D-aspartate (NMDA) receptor, another subtype of glutamate receptor.[10][11][12] The antagonistic action of these compounds typically involves competitive binding to the glutamate binding site on the receptor, preventing the endogenous ligand from activating the channel and thereby inhibiting ion influx (primarily Na⁺ and Ca²⁺) and subsequent neuronal depolarization.

Quantitative Interaction Data

The binding affinity and functional potency of quinoxaline-2,3-dione derivatives are quantified using various in vitro assays. The following table summarizes key quantitative data for analogs of this compound, providing a comparative baseline for its expected activity.

| Compound/Analog | Receptor Target | Assay Type | Value | Reference |

| N-substituted this compound (S-isomer) | AMPA | [³H]AMPA Binding | IC₅₀: 51 µM | [13] |

| N-substituted this compound (R-isomer) | AMPA | [³H]AMPA Binding | IC₅₀: 22 µM | [13] |

| DNQX (6,7-dinitro...) | AMPA | Functional Assay | EC₅₀: 30 µM | [13] |

| CNQX (6-cyano-7-nitro...) | AMPA | Binding Assay | IC₅₀: 0.3 µM | [3] |

| CNQX (6-cyano-7-nitro...) | Kainate | Binding Assay | IC₅₀: 1.5 µM | [3] |

| CNQX (6-cyano-7-nitro...) | NMDA (Glycine Site) | Binding Assay | IC₅₀: 5.7 - 25 µM | [3][11] |

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.

Methodologies: In Silico and Experimental Protocols

A combined computational and experimental approach is essential for a thorough understanding of the ligand-receptor interaction.

In Silico Modeling Protocols

4.1.1 Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a receptor's active site.[14][15][16]

Protocol:

-

Receptor Preparation:

-

Obtain the crystal structure of the target receptor (e.g., AMPA receptor GluA2) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign atomic charges using a force field (e.g., CHARMM36).

-

Define the binding site (grid box) based on the location of the co-crystallized native ligand or through blind docking approaches.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular builder.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges and define rotatable bonds.

-

-

Docking Execution:

-

Utilize docking software such as AutoDock Vina, Schrödinger Glide, or MOE (Molecular Operating Environment).

-

Run the docking algorithm to generate multiple binding poses.

-

-

Analysis:

-

Rank the poses based on the scoring function (e.g., binding energy in kcal/mol).

-

Visualize the top-ranked poses to analyze key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with active site residues.

-

4.1.2 Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing its stability and conformational changes.[8][17][18]

Protocol:

-

System Setup:

-

Use the best-ranked pose from molecular docking as the starting structure.

-

Place the complex in a periodic boundary box of appropriate dimensions.

-

Solvate the system with a water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the target temperature (e.g., 310 K) under the NVT (isothermal-isochoric) ensemble.

-

Equilibrate the system under the NPT (isothermal-isobaric) ensemble to ensure stable temperature and pressure.

-

-

Production Run:

-

Run the simulation for a significant duration (e.g., 50-150 nanoseconds) to collect trajectory data.[7]

-

-

Trajectory Analysis:

-

Analyze key metrics such as Root Mean Square Deviation (RMSD) to assess complex stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and Radius of Gyration (Rg) for compactness.[7]

-

Analyze the persistence of ligand-receptor hydrogen bonds and other interactions over time.

-

Experimental Validation Protocols

4.2.1 Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.[19]

Protocol:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cerebral cortex) rich in the target receptor in a buffered solution.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash and resuspend the membrane preparation to a specific protein concentration.

-

-

Competition Binding:

-

Incubate the membrane preparation with a fixed concentration of a radiolabeled antagonist (e.g., [³H]AMPA).

-

Add varying concentrations of the unlabeled test compound (this compound).

-

Incubate to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.[20]

-

Wash the filters to remove non-specific binding.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of inhibition versus the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Signaling Pathway Overview

Antagonism of AMPA receptors by this compound blocks the canonical signaling cascade initiated by glutamate binding. This has profound effects on neuronal function.

Conclusion

The in silico modeling of this compound provides a detailed framework for understanding its interaction with glutamate receptors. Molecular docking identifies the probable binding conformation and key interacting residues, while molecular dynamics simulations reveal the stability and dynamic nature of this interaction. These computational predictions, when anchored by quantitative data from experimental assays like radioligand binding, create a robust and validated model. This integrated approach is indispensable for modern drug discovery, enabling the efficient design and optimization of novel, potent, and selective neuromodulatory agents.

References

- 1. DNQX - Wikipedia [en.wikipedia.org]

- 2. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Cyano-7-nitroquinoxaline-2,3-dione as an excitatory amino acid antagonist in area CA1 of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Cyano-7-nitroquinoxaline-2,3-dione as an excitatory amino acid antagonist in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computer simulation of the Receptor–Ligand Interactions of Mannose Receptor CD206 in Comparison with the Lectin Concanavalin A Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6,7-Dichloroquinoxaline-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 6,7-Dinitro-quinoxaline-2,3-dion and 6-nitro,7-cyano-quinoxaline-2,3-dion antagonise responses to NMDA in the rat spinal cord via an action at the strychnine-insensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]

- 15. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. abjournals.org [abjournals.org]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. Molecular Dynamics Simulations of Immune Receptors and Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Quinoxaline-2,3-dione Compounds in Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline-2,3-diones are a class of heterocyclic compounds that have garnered significant interest in neuroscience and pharmacology due to their activity as antagonists of ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. These receptors are critical for mediating fast excitatory neurotransmission in the central nervous system. Dysregulation of AMPA and kainate receptor signaling has been implicated in a variety of neurological and psychiatric disorders, making them attractive targets for therapeutic intervention. Compounds such as 6,7-dinitroquinoxaline-2,3-dione (DNQX) and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) are well-characterized members of this class, serving as potent and competitive antagonists.

This document provides a generalized experimental protocol for the in vitro characterization of quinoxaline-2,3-dione compounds, using 6,7-Dimethylquinoxaline-2,3-dione as a representative example. The protocols outlined below are based on established methodologies for related quinoxaline-2,3-dione derivatives and are intended to serve as a starting point for investigating the pharmacological profile of new analogues.

Mechanism of Action

Quinoxaline-2,3-diones primarily act as competitive antagonists at the glutamate binding site of AMPA and kainate receptors. By binding to the receptor, they prevent the endogenous ligand, glutamate, from binding and activating the ion channel. This inhibition of receptor activation leads to a reduction in postsynaptic excitatory currents, thereby modulating synaptic transmission and plasticity. Some derivatives have also been shown to interact with the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor, though typically with lower affinity.

Caption: Antagonistic action on an AMPA receptor.

Data Presentation

Table 1: Pharmacological Profile of Representative Quinoxaline-2,3-diones

| Compound | Target(s) | Assay Type | IC50 / EC50 (µM) | Cell Line / Preparation | Reference |

| DNQX | AMPA/Kainate | [3H]AMPA Binding | IC50: 0.74 | Rat Brain Synaptic Membranes | [1] |

| AMPA/Kainate | Functional Assay | EC50: 30 | Not Specified | [1] | |

| NMDA | Functional Assay | - | Baby Rat Hemisected Spinal Cord | [2] | |

| CNQX | AMPA/Kainate | Electrophysiology | - | Rat Hippocampal Slices (CA1) | [3] |

| NMDA | Electrophysiology | - | Cultured Hippocampal Neurons | [4] | |

| NBQX | AMPA/Kainate | Long-Term Potentiation | Attenuation at 1 µM | Rat Hippocampal Slices | [5] |

| MEK1 Phosphorylation | ICC/IF | Concentration-dependent decrease | SK-N-SH cells | ||

| DCQX | Glycine site (NMDA) | [3H]glycine Binding | - | Rat Brain Synaptic Membranes | [6] |

Experimental Protocols

Radioligand Binding Assay for AMPA Receptor Affinity

This protocol determines the binding affinity of the test compound to the AMPA receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Test compound (e.g., this compound)

-

[3H]AMPA (radioligand)

-

AMPA (unlabeled ligand for non-specific binding)

-

Rat cortical membrane preparation

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in the binding buffer.

-

In a microcentrifuge tube, add 50 µL of the test compound dilution, 50 µL of [3H]AMPA (final concentration ~1-5 nM), and 400 µL of the rat cortical membrane preparation (protein concentration ~100-200 µg/mL).

-

For total binding, add 50 µL of binding buffer instead of the test compound.

-

For non-specific binding, add 50 µL of a high concentration of unlabeled AMPA (e.g., 1 mM).

-

Incubate the tubes at 4°C for 1 hour.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Measure the radioactivity in a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for a radioligand binding assay.

In Vitro Electrophysiology in Hippocampal Slices

This protocol assesses the functional antagonism of the test compound on synaptic transmission in a brain slice preparation.

Materials:

-

Test compound

-

Artificial cerebrospinal fluid (aCSF)

-

Rat hippocampal slices (300-400 µm thick)

-

Recording chamber

-

Glass microelectrodes

-

Stimulating electrode

-

Amplifier and data acquisition system

Procedure:

-

Prepare acute hippocampal slices from a rat brain and allow them to recover in oxygenated aCSF for at least 1 hour.

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline fEPSP recording for at least 20 minutes.

-

Apply the test compound at various concentrations to the perfusion bath.

-

Record the fEPSP amplitude in the presence of the test compound.

-

To test for antagonism of AMPA receptors, co-apply an AMPA receptor agonist (e.g., AMPA or quisqualate) with and without the test compound.

-

Wash out the compound and ensure the fEPSP returns to baseline.

-

Analyze the data to determine the effect of the compound on baseline synaptic transmission and its ability to block agonist-induced responses.

Cell Viability and Cytotoxicity Assay

This protocol evaluates the potential cytotoxic effects of the test compound on a relevant cell line.

Materials:

-

Test compound

-

Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

-

Cell culture medium

-

96-well plates

-

MTT or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 24-48 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add the viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) value.

Caption: Workflow for a cell viability assay.

Disclaimer

The provided protocols are intended as a general guide. Researchers should optimize the experimental conditions, including compound concentrations, incubation times, and choice of cell lines or tissues, based on the specific properties of the compound under investigation and the scientific question being addressed. It is also crucial to ensure proper solubility of the test compound in the assay buffers.

References

- 1. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6,7-Dinitro-quinoxaline-2,3-dion and 6-nitro,7-cyano-quinoxaline-2,3-dion antagonise responses to NMDA in the rat spinal cord via an action at the strychnine-insensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Cyano-7-nitroquinoxaline-2,3-dione as an excitatory amino acid antagonist in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site. [periodicos.capes.gov.br]

- 5. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6,7-Dichloroquinoxaline-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of 6,7-Dimethylquinoxaline-2,3-dione Stock Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock solutions of 6,7-Dimethylquinoxaline-2,3-dione, a key compound in various research and drug development applications. Adherence to these guidelines will ensure the accuracy and reproducibility of experimental results.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation and handling. The key properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione | - |

| Synonyms | 2,3-dihydroxy-6,7-dimethylquinoxaline | ChemicalBook[1] |

| CAS Number | 2474-50-2 | ChemicalBook[1] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | - |

| Molecular Weight | 190.20 g/mol | PubChem[2] |

| Appearance | Solid powder | Fisher Scientific[3] |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF.[4][5] | Wikipedia[4], ResearchGate[5] |

Safety and Handling Precautions

This compound and its related compounds are classified as hazardous.[1][6] All handling should be performed in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

Hazard Statements:

-

Toxic if swallowed.

-

Causes skin irritation.[1]

-

Causes serious eye damage.[1]

-

May cause respiratory irritation.[1]

Precautionary Statements:

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.[7]

-

Wear protective gloves, eye protection, and face protection.[1][7]

-

If swallowed, immediately call a poison center or doctor.[6]

-

If on skin, wash with plenty of soap and water.[7]

-

If in eyes, rinse cautiously with water for several minutes.[7]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for subsequent dilutions in various experimental assays.[8]

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Calculate the required mass:

-

To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 190.20 g/mol x 1000 mg/g = 1.902 mg

-

-

-

Weighing the compound:

-

Tare a clean, dry microcentrifuge tube or amber vial on an analytical balance.

-

Carefully weigh out approximately 1.902 mg of this compound into the tared container.

-

-

Dissolution:

-

Add 1 mL of anhydrous DMSO to the container with the weighed compound.

-

Cap the container securely.

-

Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.

-

-

Storage:

-

Store the stock solution at -20°C in a tightly sealed, light-protected container (amber vial or a tube wrapped in aluminum foil).

-

For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the key processes involved in preparing and utilizing the stock solution.

References

- 1. 2,3-DIHYDROXY-6,7-DIMETHYLQUINOXALINE - Safety Data Sheet [chemicalbook.com]

- 2. 1,2,3,4-Tetrahydroquinoxalin-2,3-dione, 1-ribityl-6,7-dimethyl- | C15H20N2O6 | CID 605462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Quinoxalinedione - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. phytotechlab.com [phytotechlab.com]

Application Notes and Protocols for Electrophysiology Patch-Clamp Experiments with 6,7-Dinitroquinoxaline-2,3-dione (DNQX)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dinitroquinoxaline-2,3-dione (DNQX) is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate receptors.[1][2] These receptors are fundamental for mediating fast excitatory synaptic transmission throughout the central nervous system. The targeted blockade of AMPA and kainate receptors by DNQX makes it an invaluable pharmacological tool in neurophysiological research. It is widely employed to isolate and study N-methyl-D-aspartate (NMDA) receptor-mediated currents, dissect the components of excitatory postsynaptic currents (EPSCs), and investigate the roles of AMPA/kainate receptors in synaptic plasticity, neuronal excitability, and various neuropathological conditions.[3] These application notes provide a comprehensive overview and a detailed protocol for the use of DNQX in whole-cell patch-clamp electrophysiology.

Mechanism of Action

DNQX competitively inhibits the binding of the excitatory neurotransmitter glutamate to the ligand-binding domains of both AMPA and kainate receptors.[1] This antagonism prevents the conformational changes required for ion channel opening, thereby blocking the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron. The blockade of these receptors leads to a reduction or complete inhibition of the fast component of excitatory postsynaptic potentials (EPSPs) and currents (EPSCs). While highly selective for AMPA and kainate receptors, at higher concentrations, DNQX may also exhibit some antagonist activity at the glycine site of the NMDA receptor.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of DNQX, providing a quick reference for its potency and selectivity.

| Parameter | Value | Receptor | Reference |

| IC50 | 0.5 µM | AMPA | [4][5] |

| IC50 | 2 µM | Kainate | [4] |

| IC50 | 40 µM | NMDA | [4][5] |

Table 1: Inhibitory Potency (IC50) of DNQX for Ionotropic Glutamate Receptors.

| Experimental Parameter | Typical Concentration Range | Effect | Reference |

| Working Concentration | 10 - 20 µM | Effective blockade of AMPA/kainate receptor-mediated currents | [2] |

| EPSC Inhibition | Complete block at 10 µM | Blocks both spontaneous and evoked EPSCs |

Table 2: Recommended Working Concentrations and Expected Effects of DNQX in Electrophysiology Experiments.

Experimental Protocols

This section outlines a detailed protocol for a whole-cell patch-clamp experiment to investigate the effect of DNQX on spontaneous excitatory postsynaptic currents (sEPSCs) in cultured neurons or acute brain slices.

Solutions and Reagents

Artificial Cerebrospinal Fluid (aCSF)

| Component | Concentration (mM) |

| NaCl | 126 |

| KCl | 3 |

| MgSO4 | 2 |

| CaCl2 | 2 |

| NaH2PO4 | 1.25 |

| NaHCO3 | 26.4 |

| D-Glucose | 10 |

Table 3: Composition of Artificial Cerebrospinal Fluid (aCSF). Prepare fresh and continuously bubble with carbogen (95% O2 / 5% CO2) for at least 30 minutes before use to maintain pH at 7.3-7.4. The osmolarity should be adjusted to ~290-300 mOsm.[6]

Intracellular Pipette Solution (K-Gluconate based)

| Component | Concentration (mM) |

| K-Gluconate | 115 |

| KCl | 20 |

| HEPES | 10 |

| Mg-ATP | 2 |

| Na-GTP | 0.3 |

| EGTA | 0.2 |

| Phosphocreatine | 10 |

Table 4: Composition of Intracellular Pipette Solution. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~280-290 mOsm. Aliquot and store at -20°C. Thaw and filter through a 0.22 µm syringe filter before use.[7][8]

DNQX Stock Solution

Prepare a 10 mM stock solution of DNQX in dimethyl sulfoxide (DMSO). Store aliquots at -20°C. The final working concentration is achieved by diluting the stock solution in aCSF. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.

Experimental Procedure

-

Preparation of Cell Culture or Brain Slices:

-

For cultured neurons, plate cells on coverslips at an appropriate density and allow them to mature.

-

For acute brain slices, prepare 250-300 µm thick slices from the brain region of interest using a vibratome in ice-cold, carbogenated slicing solution (a modified aCSF with higher Mg2+ and lower Ca2+ to reduce excitotoxicity). Allow slices to recover in regular aCSF at room temperature for at least 1 hour before recording.

-

-

Patch-Clamp Rig Setup:

-

Mount the coverslip with cultured neurons or a brain slice in the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with carbogenated aCSF at a flow rate of 1.5-2 mL/min.

-

Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-7 MΩ when filled with the intracellular solution.

-

-

Whole-Cell Recording:

-

Under visual guidance (e.g., DIC microscopy), approach a healthy-looking neuron with the patch pipette.

-

Apply gentle positive pressure to the pipette to keep the tip clean.

-

Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply brief, gentle suction to rupture the cell membrane and establish the whole-cell configuration.

-

-

Data Acquisition:

-

Switch to voltage-clamp mode and hold the neuron at a membrane potential of -70 mV to record inward sEPSCs. This holding potential minimizes the contribution of voltage-gated channels and is near the reversal potential for GABAA receptor-mediated currents.

-

Allow the cell to stabilize for a few minutes and record a baseline of sEPSC activity for at least 5-10 minutes.

-

-

Application of DNQX:

-

Switch the perfusion to aCSF containing the desired concentration of DNQX (e.g., 10 µM).

-

Continue recording sEPSCs for 5-10 minutes to observe the effect of DNQX. A significant reduction or complete block of sEPSCs is expected.

-

-

Washout:

-

Switch the perfusion back to the control aCSF to wash out DNQX.

-

Record for another 10-15 minutes to observe any recovery of sEPSC activity.

-

-

Data Analysis:

-

Detect and analyze sEPSCs from the recorded traces using appropriate software (e.g., Clampfit, Mini Analysis).

-

Compare the frequency and amplitude of sEPSCs before, during, and after DNQX application.

-

Calculate the percentage of inhibition of sEPSC frequency and amplitude by DNQX.

-

Visualizations

Signaling Pathway of AMPA/Kainate Receptor Antagonism by DNQX

Caption: Antagonistic action of DNQX on AMPA and Kainate receptors.

Experimental Workflow for Patch-Clamp Analysis of DNQX

Caption: Workflow for investigating DNQX effects on sEPSCs.

References

- 1. DNQX - Wikipedia [en.wikipedia.org]

- 2. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. axolbio.com [axolbio.com]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. dendrites.esam.northwestern.edu [dendrites.esam.northwestern.edu]

Application Notes and Protocols for In Vivo Administration of 6,7-Dimethylquinoxaline-2,3-dione in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethylquinoxaline-2,3-dione, commonly known as NBQX, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2][3] In vivo studies in rodent models have demonstrated its neuroprotective, anticonvulsant, and behavioral modulating effects.[1][4][5] These application notes provide a comprehensive overview of the in vivo use of NBQX in rodents, including detailed experimental protocols and a summary of quantitative data from various studies.

Mechanism of Action

NBQX primarily functions by blocking the ionotropic glutamate receptors, specifically the AMPA and kainate receptor subtypes.[1][3] This action inhibits fast excitatory synaptic transmission in the central nervous system. By antagonizing these receptors, NBQX can prevent excitotoxicity, a process implicated in various neurological disorders, including epilepsy and cerebral ischemia.[4][6]

Data Presentation

The following tables summarize quantitative data from in vivo studies administering NBQX to rodent models.

Table 1: Neuroprotective and Anticonvulsant Effects of NBQX in Rats

| Rodent Model | Dosage and Route | Key Findings | Reference |

| Male Wistar rats (focal ischemia model) | 30 mg/kg, i.v. bolus (at time of and 1 hr post-occlusion) | Neuroprotective effects observed. | [1] |

| Male Wistar rats (pentylenetetrazole-induced seizures) | 20 mg/kg, i.p. (for 3 days) | Effectively reversed behavioral abnormalities of epileptic seizures. | [1] |

| Postnatal day 7 (P7) rats (excitotoxic white matter injury) | 20 mg/kg, i.p. (every 12 hr for 48 hr) | Significantly attenuated white matter injury. | [4] |

| Adult rats | 40 mg/kg, i.p. | Demonstrated anticonvulsant action without suppressing physiological synaptic transmission. | [5] |

Table 2: Behavioral Effects of NBQX in Rodents

| Rodent Model | Dosage and Route | Key Findings | Reference |

| Adolescent and adult rats | Two highest doses tested | Suppressed social investigation, contact behavior, and play behavior. | [7] |

| Male C57BL/6J mice (binge-like alcohol drinking) | 30 mg/kg, i.p. | Significantly reduced alcohol drinking without altering locomotor activity. | [8] |

| Female C57BL/6J mice (binge-like alcohol drinking) | Up to 30 mg/kg, i.p. | No significant effect on alcohol drinking. | [8] |

| High Alcohol Preferring (HAP) mice | Up to 30 mg/kg, i.p. | No significant effect on alcohol drinking. | [8] |

| Adult mice (mesial temporal lobe epilepsy model) | 20 mg/kg, t.i.d. (for 3 days) | Markedly suppressed focal electrographic seizures but did not show antiepileptogenic effects. | [9] |

Table 3: Pharmacokinetic Parameters of NBQX in Rodents

| Species | Dose (mg/kg) | Half-life (t1/2) | Clearance (CL) | Volume of Distribution (Vz) | Reference |

| NMRI mice | 3, 10, or 30 (i.v.) | 1-4 hr | 0.6-1 L/kg/hr | 1-4 L/kg | [10] |

| Wistar and Sprague-Dawley rats | i.v. | 0.8 ± 0.35 hr | 3.2 ± 1.0 L/kg/hr | 4.0 ± 1.1 L/kg | [10] |

Experimental Protocols

Protocol 1: Assessment of Neuroprotective Effects in a Rat Model of Focal Ischemia

Objective: To evaluate the neuroprotective efficacy of NBQX in a rat model of middle cerebral artery occlusion (MCAO).

Materials:

-

Male Wistar rats (220-240 g)

-

NBQX

-

Vehicle (e.g., sterile saline or water)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for MCAO

-

Intravenous (i.v.) injection supplies

Procedure:

-

Anesthetize the rat using an appropriate anesthetic.

-

Induce focal cerebral ischemia via MCAO.

-

Administer a 30 mg/kg bolus dose of NBQX intravenously at the time of MCAO.[1]

-

Administer a second 30 mg/kg i.v. bolus of NBQX one hour post-occlusion.[1]

-

Allow the animal to recover from anesthesia.

-

Monitor the animal for neurological deficits at predetermined time points.

-

At the end of the study period, euthanize the animal and perfuse the brain for histological analysis to assess the extent of ischemic damage.

Protocol 2: Evaluation of Anticonvulsant Activity in a Mouse Model of Chemically-Induced Seizures

Objective: To determine the anticonvulsant properties of NBQX against seizures induced by pentylenetetrazole (PTZ).

Materials:

-

Adult male mice

-

NBQX

-

Vehicle (e.g., sterile saline)

-

Pentylenetetrazole (PTZ) solution

-

Intraperitoneal (i.p.) injection supplies

-

Behavioral observation arena

Procedure:

-

Habituate the mice to the experimental environment.

-

Administer NBQX (e.g., 20 mg/kg, i.p.) or vehicle to the control group.

-

After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 50 mg/kg, i.p.).[1]

-

Immediately place the mouse in the observation arena and record seizure activity (e.g., latency to first seizure, seizure severity score, duration of seizures) for a specified period.

-

Compare the seizure parameters between the NBQX-treated and vehicle-treated groups.

Protocol 3: Investigation of Behavioral Effects in a Mouse Model of Alcohol Consumption

Objective: To assess the impact of NBQX on binge-like alcohol drinking behavior in mice.

Materials:

-

Male and female C57BL/6J mice

-

NBQX

-

Vehicle (e.g., sterile saline)

-

20% (v/v) alcohol solution

-

Drinking bottles

-

Locomotor activity monitoring system

Procedure:

-

Acclimate mice to a reverse light-dark cycle.

-

For four days, provide mice with access to a 20% alcohol solution for two hours, starting three hours into the dark cycle ("Drinking-in-the-Dark" paradigm).[8]

-

On the fifth day, administer NBQX (e.g., 0, 3, 10, or 30 mg/kg, i.p.) or vehicle 15 minutes before the presentation of the alcohol solution.[8]

-

Provide access to the alcohol solution for four hours and measure the amount consumed.[8]

-

Simultaneously, monitor locomotor activity to assess for potential sedative effects of the drug.[8]

-

Analyze the data to determine the effect of NBQX on alcohol consumption and locomotor activity, comparing between sexes and doses.

Visualizations

Caption: Mechanism of action of NBQX as an antagonist of AMPA and kainate receptors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 3. NBQX - Wikipedia [en.wikipedia.org]

- 4. NBQX Attenuates Excitotoxic Injury in Developing White Matter - PMC [pmc.ncbi.nlm.nih.gov]